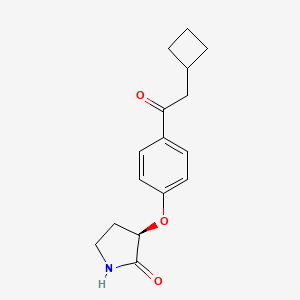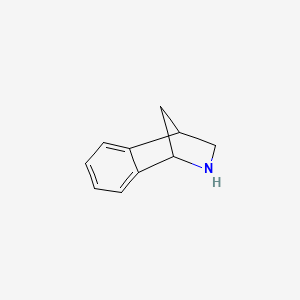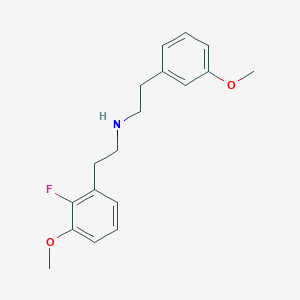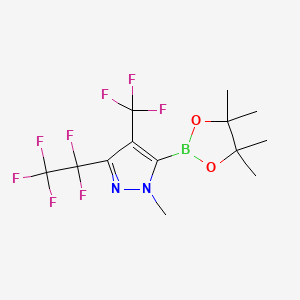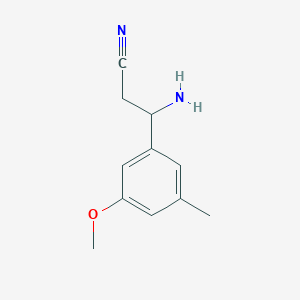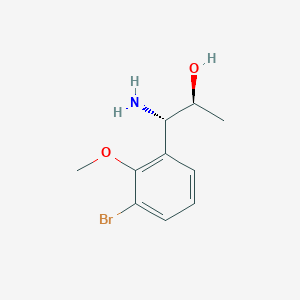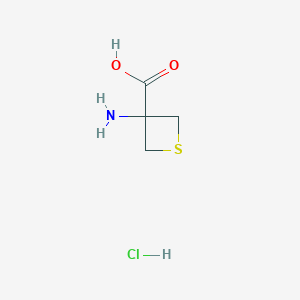
3-Aminothietane-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminothietane-3-carboxylic acid hydrochloride is a thiazolidine derivative with a molecular formula of C4H8ClNO2S and a molecular weight of 169.6 g/mol. . It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminothietane-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of thietane-3-carboxylic acid with ammonia or an amine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminothietane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thietane derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated thietane derivatives .
Applications De Recherche Scientifique
3-Aminothietane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-aminothietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-aminothietane-3-carboxylic acid hydrochloride include other thiazolidine derivatives and heterocyclic amino acids . Examples include:
- 3-Aminothietan-2-one
- Thiazolidine-4-carboxylic acid
Uniqueness
What sets this compound apart is its unique thietane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C4H8ClNO2S |
|---|---|
Poids moléculaire |
169.63 g/mol |
Nom IUPAC |
3-aminothietane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2S.ClH/c5-4(3(6)7)1-8-2-4;/h1-2,5H2,(H,6,7);1H |
Clé InChI |
QSQCWGYPGCBEFM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


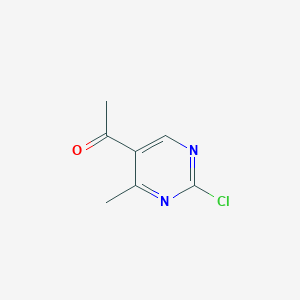
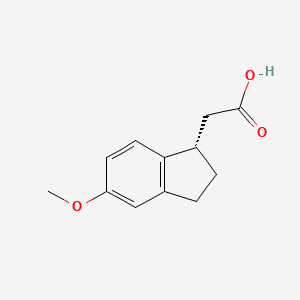
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
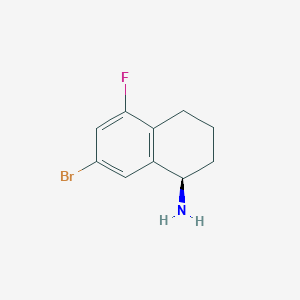
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)

